BenchChemオンラインストアへようこそ!

Ota-vasotocin

Oxytocin Receptor Receptor Selectivity Vasopressin Receptor

Procure Ota-vasotocin (CAS 114056-26-7) for your receptor pharmacology studies. This synthetic nonapeptide is the established reference antagonist for oxytocin receptor (OTR) research, validated in rat, hamster, sheep, rabbit, bovine, and human tissues. Critically, OTA exhibits minimal displacement of vasopressin V1a receptors (V1aR)—unlike atosiban, which shows 100-fold greater V1aR affinity—ensuring clean OTR-specific results. Radiolabeled [125I]-OTA is the gold standard for quantitative OTR autoradiography (Kd ~0.05-4.5 nM), while unlabeled OTA blocks oxytocin-induced signaling in vitro and in vivo (e.g., PGF2α release). Choose OTA for unambiguous OTR blockade and cross-species consistency.

Molecular Formula C54H79N11O13S2
Molecular Weight 1154.4 g/mol
CAS No. 114056-26-7
Cat. No. B1677803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOta-vasotocin
CAS114056-26-7
Synonyms1-d(CH2)5-2-(O-methyl)-tyrosyl-4-theonyl-8-ornithyl-9-tyrosinamide-vasotocin
d(CH2)5-O-methyl-tyrosyl(2)-threonyl(4)-ornithyl(8)-tyrosinamide(9)-vasotocin
d(CH2)5-Tyr(Me)(2)-Thr(4)-Orn(8)-Tyr(9)-NH2-vasotocin
OTA-vasotocin
OVTA
vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-Tyr(2)-Thr(4)-Orn(8)-Tyr(9)-NH2
Molecular FormulaC54H79N11O13S2
Molecular Weight1154.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S
InChIInChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)/t30-,31+,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1
InChIKeyXHDMXBLPNDFGOB-YKVWRKJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ota-vasotocin (CAS 114056-26-7) Procurement Guide: A Selective Oxytocin Receptor Antagonist for Quantitative Autoradiography and Functional Studies


Ota-vasotocin (OTA; OVTA) is a synthetic, radioiodinatable nonapeptide antagonist of the oxytocin receptor (OTR), structurally derived from the non-mammalian neurohypophysial hormone vasotocin through targeted amino acid substitutions [1]. Unlike endogenous oxytocin, which acts as an agonist, OTA binds OTR with high affinity and functions as a competitive antagonist, preventing receptor activation [2]. Its primary research use is as the radioligand [125I]-OTA in quantitative receptor autoradiography to map OTR distribution in tissues, but it is also employed as an unlabeled antagonist to block OTR-mediated signaling in vitro and in vivo.

Why Ota-vasotocin Cannot Be Substituted by Generic Oxytocin Antagonists Like Atosiban


Generic substitution among oxytocin receptor antagonists (OTAs) is not scientifically valid due to profound differences in receptor selectivity profiles. While Ota-vasotocin (OTA) is a highly selective OTR antagonist, the clinically approved OTA atosiban exhibits significant cross-reactivity with vasopressin V1a receptors (V1aR). In human receptor assays, atosiban's affinity for V1aR is 100-fold greater than its affinity for OTR, meaning it acts as a potent V1aR antagonist rather than a selective OTR tool [1]. In contrast, OTA displays a markedly different selectivity profile, with minimal displacement of selective V1aR radioligands, ensuring that observed biological effects can be confidently attributed to OTR blockade rather than off-target V1aR antagonism [2]. This fundamental difference in target engagement precludes interchangeability in experimental designs requiring clean OTR pharmacology.

Ota-vasotocin Quantitative Differentiation Evidence: Comparator-Based Performance Data


Superior OTR Selectivity Over Vasopressin V1a Receptors vs. Atosiban

Ota-vasotocin (OTA) demonstrates functional selectivity for oxytocin receptors (OTR) over vasopressin V1a receptors (V1aR), a critical distinction from the clinically used antagonist atosiban. In displacement studies, OTA efficiently displaces the selective OTR radioligand 125I-OVTA but is much less effective at displacing the selective V1aR radioligand 125I-labeled linear vasopressin [1]. Quantitatively, atosiban's affinity for human V1aR is approximately 100-fold greater than for OTR, making it a potent V1aR antagonist in humans [2]. In contrast, OTA's high OTR selectivity ensures that experimental outcomes reflect specific OTR blockade, not confounding V1aR engagement.

Oxytocin Receptor Receptor Selectivity Vasopressin Receptor Pharmacology

High-Affinity Binding to Oxytocin Receptors in Multiple Species and Tissues

Ota-vasotocin (OTA) exhibits consistently high binding affinity for oxytocin receptors (OTR) across species and tissue types, validating its use as a universal OTR probe. In rat testis, uterus, and mammary tissue, 125I-OTA bound with association constants (Ka) of 13.8, 27.8, and 20.3 L/nmol, respectively [1]. In ovine endometrial OTR expressed in Cos-7 cells, the Kd was 4.5 nM [2]. In primary rat brain cell cultures, the Ki for unlabeled OTA was 0.1 nM [3]. This high affinity enables sensitive detection of OTR populations even at low receptor densities, making OTA the radioligand of choice for quantitative autoradiography.

Oxytocin Receptor Binding Affinity Radioligand Autoradiography

Functional Antagonism of Oxytocin-Induced Signaling Without Intrinsic Agonist Activity

In functional assays, Ota-vasotocin (OTA) acts as a pure competitive antagonist at oxytocin receptors, lacking intrinsic agonist activity. In Cos-7 cells expressing ovine endometrial OTR, OTA did not increase phosphoinositide (PI) turnover and competitively inhibited oxytocin-induced PI hydrolysis [1]. In contrast, arginine vasopressin (AVP), which can cross-activate OTR, stimulated PI turnover in a dose-dependent manner, though with a 100-fold higher threshold (10⁻⁷ M vs. 10⁻⁹ M for oxytocin) [1]. This functional silence of OTA ensures that any observed biological effect in antagonist studies is due solely to blockade of endogenous agonist signaling, not confounding partial agonism.

Oxytocin Receptor Signal Transduction Phosphoinositide Turnover Antagonist

In Vivo Antagonism of Oxytocin-Induced Prostaglandin Release in a Large Animal Model

Ota-vasotocin (OTA) demonstrates dose-dependent in vivo antagonism of oxytocin-induced prostaglandin F2α (PGF2α) release in late-pregnant cows. An intravenous dose of 4000 μg OTA inhibited the oxytocin-induced increase in plasma PGFM (a PGF2α metabolite) almost completely (p < 0.005), whereas lower doses (400 μg and 1200 μg) did not significantly alter the response [1]. This dose-response relationship establishes OTA as an effective in vivo tool for probing OTR-mediated reproductive physiology in large animal models, where many other OTAs have not been validated.

In Vivo Pharmacology Oxytocin Antagonist Reproductive Biology Prostaglandin

Cross-Species OTR Binding Affinity Enables Comparative and Translational Research

125I-OTA (OVTA) is the established radioligand for oxytocin receptor (OTR) binding assays across diverse species, including rat, hamster, rabbit, sheep, and human tissues [1][2][3]. In a comparative study, the Kd of 125I-OVTA in hamster brain was 1.48 nM [4]. This cross-species utility contrasts with many peptide and non-peptide OTAs that exhibit species-dependent affinity variations, making OTA the preferred tool for studies requiring cross-species comparisons or translational validity.

Comparative Pharmacology Oxytocin Receptor Species Differences Radioligand Binding

Receptor Binding Specificity: OTA Distinguishes OTR from V1a Vasopressin Receptors in Competitive Displacement Assays

In competitive displacement studies, Ota-vasotocin (OTA) effectively differentiates oxytocin receptors (OTR) from vasopressin V1a receptors (V1aR). In hamster brain, the selective OTR radioligand 125I-OVTA (Kd = 1.48 nM) binds specifically to OTR, while the selective V1aR radioligand 125I-LVA binds to V1aR [1]. In rabbit brain, OTA efficiently displaced 125I-OVTA but was much less effective at displacing 125I-labeled linear vasopressin (V1aR radioligand) [2]. In functional assays, OTA (10 nM) failed to block oxytocin-evoked renal vasoconstriction, an effect mediated by V1aR and abolished by the V1aR antagonist SR 49059 [3]. This pharmacological fingerprint confirms that OTA's binding is highly specific for OTR, not V1aR.

Receptor Binding Selectivity Vasopressin Receptor Competitive Displacement

Ota-vasotocin: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Quantitative Autoradiography for Mapping Oxytocin Receptor Distribution

125I-labeled Ota-vasotocin (125I-OTA) is the established radioligand for quantitative receptor autoradiography to map oxytocin receptor (OTR) distribution in tissue sections. Its high affinity (Kd ~0.05-4.5 nM) and selectivity for OTR over V1aR enable precise anatomical localization and quantification of OTR populations [1][2]. This application is validated in rat, hamster, sheep, and rabbit tissues, making it suitable for neuroendocrine, reproductive biology, and behavioral neuroscience studies.

Functional Blockade of Oxytocin Signaling in In Vitro and In Vivo Models

Unlabeled Ota-vasotocin serves as a competitive oxytocin receptor antagonist to block OTR-mediated signaling pathways. In vitro, it inhibits oxytocin-induced phosphoinositide turnover without intrinsic agonist activity [3]. In vivo, intravenous administration (e.g., 4000 μg in cows) completely blocks oxytocin-induced prostaglandin F2α release, demonstrating utility for probing OTR-dependent physiological processes in reproductive and cardiovascular research [4].

Pharmacological Validation of Oxytocin Receptor Antagonists in Comparative Species Studies

Due to its conserved high-affinity binding across multiple species (rat, hamster, rabbit, ovine, bovine, human), 125I-OTA is the reference radioligand for comparing OTR binding properties across species and for validating the species-specific affinity of novel oxytocin receptor antagonists [5][6]. This is particularly valuable for translational research programs that span rodent models and large animal or human tissues.

Discrimination of Oxytocin vs. Vasopressin Receptor Populations in Receptor Binding Assays

Ota-vasotocin's selectivity profile—high displacement of OTR radioligand and minimal displacement of V1aR radioligand—makes it an essential tool for discriminating between oxytocin and vasopressin receptor populations in competitive binding assays [7][8]. This application is critical for characterizing receptor expression patterns in tissues that co-express both receptor subtypes, such as the brain and reproductive tract.

Quote Request

Request a Quote for Ota-vasotocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.